1-Chloro-2-[(4-methoxyphenyl)methyl]benzene
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Overview
Description
1-Chloro-2-[(4-methoxyphenyl)methyl]benzene is an organic compound with the molecular formula C14H13ClO It is a derivative of benzene, featuring a chlorine atom and a methoxyphenylmethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-[(4-methoxyphenyl)methyl]benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and stringent control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-[(4-methoxyphenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming a simpler benzene derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 2-[(4-methoxyphenyl)methyl]phenol.
Oxidation: 2-[(4-methoxyphenyl)methyl]benzaldehyde or 2-[(4-methoxyphenyl)methyl]benzoic acid.
Reduction: 2-[(4-methoxyphenyl)methyl]benzene.
Scientific Research Applications
1-Chloro-2-[(4-methoxyphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-2-[(4-methoxyphenyl)methyl]benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In biological systems, the compound may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-Chloro-2-[(4-methoxyphenyl)methyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-methoxybenzene: Lacks the methoxyphenylmethyl group, resulting in different reactivity and applications.
2-Chloro-4-methoxybenzylbenzene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
4-Methoxybenzyl chloride: A simpler compound used as a starting material for more complex derivatives.
Properties
IUPAC Name |
1-chloro-2-[(4-methoxyphenyl)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGHWGCLYIUFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720445 |
Source
|
Record name | 1-Chloro-2-[(4-methoxyphenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53039-46-6 |
Source
|
Record name | 1-Chloro-2-[(4-methoxyphenyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70720445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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